- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases, Journal of Medicinal Chemistry, 1998, 41(14), 2588-2603

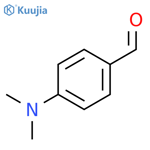

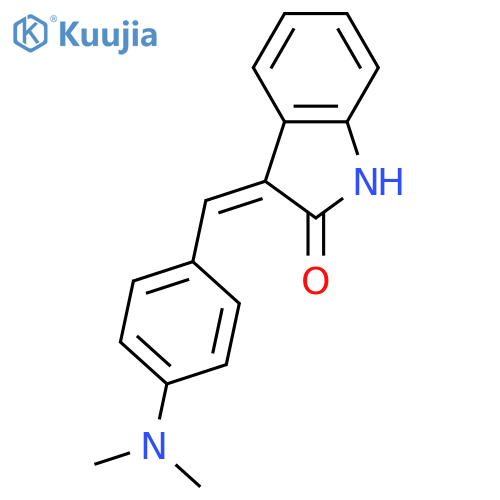

Cas no 90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one)

90828-16-3 structure

Nome del prodotto:(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one

Numero CAS:90828-16-3

MF:C17H16N2O

MW:264.321743965149

MDL:MFCD00224096

CID:1959890

PubChem ID:6450842

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-,(3Z)-

- (3Z)-3-[[4-(Dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one (ACI)

- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-, (Z)- (ZCI)

- (Z)-3-(4-(Dimethylamino)benzylidene)indolin-2-one

- cis-SU 4312

- (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one

-

- MDL: MFCD00224096

- Inchi: 1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-

- Chiave InChI: UAKWLVYMKBWHMX-PTNGSMBKSA-N

- Sorrisi: C(/C1C=CC(N(C)C)=CC=1)=C1/C(=O)NC2C=CC=CC/1=2

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25mg |

(Z)-SU4312 |

90828-16-3 | 99.84% | 25mg |

¥ 7898 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25 mg |

(Z)-SU4312 |

90828-16-3 | 99.84% | 25mg |

¥7898.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-10 mg |

(Z)-SU4312 |

90828-16-3 | 99.84% | 10mg |

¥4388.00 | 2022-04-26 | |

| Enamine | EN300-21037516-0.05g |

(3Z)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one |

90828-16-3 | 0.05g |

$636.0 | 2023-09-16 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-100mg |

(Z)-SU4312 |

90828-16-3 | 99.84% | 100mg |

¥ 17219 | 2023-09-08 | |

| 1PlusChem | 1P01KZ5V-2mg |

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |

90828-16-3 | 99% | 2mg |

$296.00 | 2024-04-20 | |

| 1PlusChem | 1P01KZ5V-1mg |

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |

90828-16-3 | 99% | 1mg |

$205.00 | 2024-04-20 | |

| Aaron | AR01KZE7-2mg |

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |

90828-16-3 | 99% | 2mg |

$471.00 | 2024-07-18 | |

| Aaron | AR01KZE7-10mg |

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |

90828-16-3 | 95% | 10mg |

$629.00 | 2025-02-11 | |

| Aaron | AR01KZE7-5mg |

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |

90828-16-3 | 95% | 5mg |

$427.00 | 2025-02-11 |

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Piperidine Solvents: Ethanol ; 16 h, rt → reflux

Riferimento

- Ligands for Glaucoma-Associated Myocilin Discovered by a Generic Binding Assay, ACS Chemical Biology, 2014, 9(2), 517-525

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, reflux

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils, Journal of Medicinal Chemistry, 2015, 58(15), 6002-6017

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors, MedChemComm, 2016, 7(4), 646-653

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 2 h, 0 °C; 10 - 12 h, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Design, synthesis and biological evaluation of oxindole-based chalcones as small-molecule inhibitors of melanogenic tyrosinase, Chemical & Pharmaceutical Bulletin, 2017, 65(9), 833-839

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Ethanol ; 4 h, reflux

Riferimento

- 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis, Natural Product Research, 2022, 36(15), 3887-3893

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Methanol ; 3.5 h, reflux

Riferimento

- Synthesis of 3-arylmethyl-2-oxindole derivatives and their effects on neuronal cell death, Chemical & Pharmaceutical Bulletin, 2017, 65(11), 1093-1097

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 h, 80 °C

Riferimento

- Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors, ACS Pharmacology & Translational Science, 2020, 3(2), 305-320

Synthetic Routes 9

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C

Riferimento

- Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studies, Farmaco, 2005, 60(6-7), 497-506

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Ethanol ; 14 - 18 h, 90 °C

Riferimento

- Highly Efficient Oxindole-Based Molecular Photoswitches, Chemistry - A European Journal, 2023, 29(55),

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Raw materials

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Preparation Products

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Letteratura correlata

-

Hyunji Lee,Dong-Guk Kim,Suhrid Banskota,You Kyoung Lee,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2014 12 8702

90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one) Prodotti correlati

- 1806963-63-2(6-Chloro-3-(difluoromethyl)-4-fluoro-2-iodopyridine)

- 1804976-09-7(5-Amino-2-(difluoromethyl)-3-hydroxy-6-methylpyridine)

- 958026-59-0(Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate)

- 2306273-09-4((2H)Quinoxaline-6-carboxylic acid)

- 2320683-37-0(2-(4-fluorophenyl)sulfanyl-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide)

- 392297-50-6(N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide)

- 2228253-38-9(3-methyl-3-(quinoxalin-2-yl)butanoic acid)

- 941878-03-1(N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)

- 1246973-50-1((R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one)

- 2378507-26-5(2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90828-16-3)(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one

Purezza:99%

Quantità:1g

Prezzo ($):249